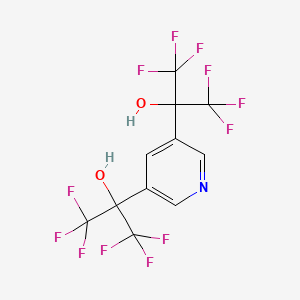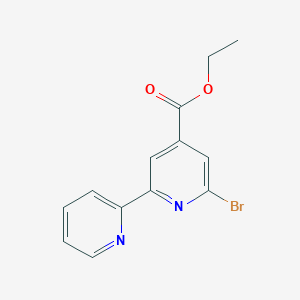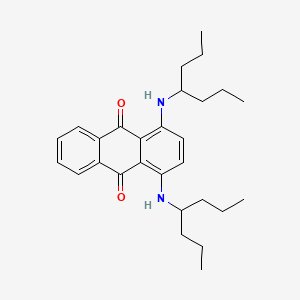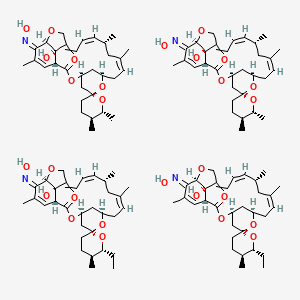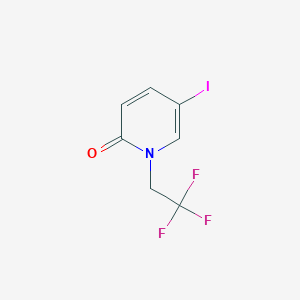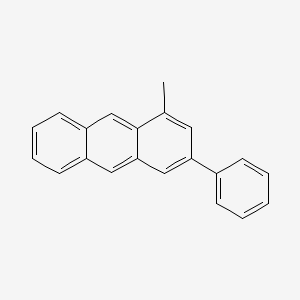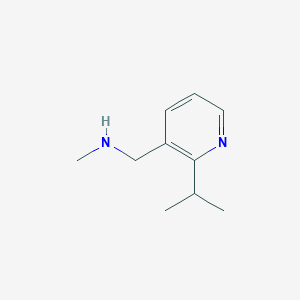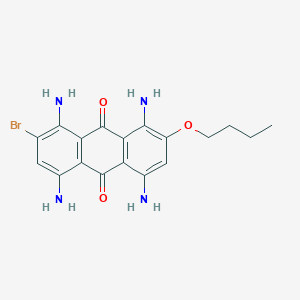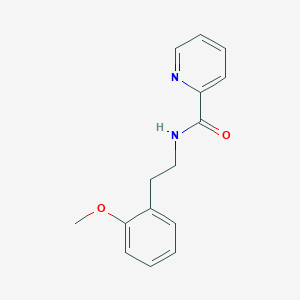
N-(2-methoxyphenethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenethyl)picolinamide: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxyphenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)picolinamide typically involves the coupling of 2-methoxyphenethylamine with picolinic acid or its derivatives. One common method includes the reaction of 2-methoxyphenethylamine with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-methoxyphenethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 2-methoxyphenylacetic acid.
Reduction: Formation of 2-methoxyphenethylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenethyl)picolinamide involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can induce cell death in cancer cells and reduce inflammation . Additionally, it forms complexes with metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Picolinamide: A simpler analog with similar biological activities.
Nicotinamide: Another analog with a different substitution pattern on the aromatic ring.
Isonicotinamide: An isomer with the amide group attached to a different position on the pyridine ring.
Uniqueness: N-(2-methoxyphenethyl)picolinamide is unique due to the presence of the 2-methoxyphenethyl group, which enhances its lipophilicity and potentially its biological activity. This substitution also allows for more diverse chemical reactions and applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
N-[2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-3-2-6-12(14)9-11-17-15(18)13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
OKTKPNAXEXETIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


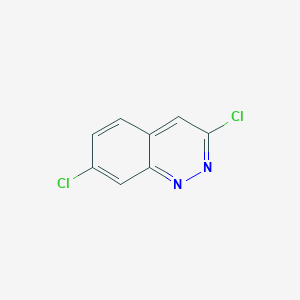
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)

